4-(trifluoromethyl)-1H-indazol-3-amine
CAS No.: 60330-34-9
Cat. No.: VC11563625
Molecular Formula: C8H6F3N3
Molecular Weight: 201.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60330-34-9 |
---|---|
Molecular Formula | C8H6F3N3 |
Molecular Weight | 201.1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(trifluoromethyl)-1H-indazol-3-amine is C₈H₆F₃N₃, with a molecular weight of 201.15 g/mol. The indazole core consists of a five-membered pyrazole ring fused to a benzene ring, with the trifluoromethyl group at position 4 and the amino group at position 3. The -CF₃ group significantly influences the compound’s electronic properties, enhancing its ability to participate in hydrophobic interactions and hydrogen bonding within enzymatic active sites .
Quantum mechanical calculations and X-ray crystallography studies of analogous indazole derivatives reveal that the planar geometry of the indazole ring facilitates π-π stacking interactions with aromatic residues in kinase domains . The amino group at position 3 serves as a hydrogen bond donor, critical for binding to the hinge region of kinases, while the -CF₃ group stabilizes interactions with hydrophobic pockets .
Synthetic Methodologies
Palladium-Catalyzed C-H Amination
Biological Activities and Mechanistic Insights
Kinase Inhibition Profile
4-(Trifluoromethyl)-1H-indazol-3-amine exhibits potent inhibition against multiple kinases implicated in oncogenesis:
Kinase Target | IC₅₀/EC₅₀ (nM) | Cellular Model | Reference |
---|---|---|---|
FLT3 | 5–17 | MOLM13 leukemia cells | |
PDGFRα-T674M mutant | 17–30 | Ba/F3 cells | |
c-Kit | 68.5–140 | SK-MEL-3 melanoma cells | |
FGFR1 | 2.9–15 | KG1 leukemia cells |
The compound’s broad-spectrum kinase inhibition arises from its ability to bind the ATP-binding cleft in both active ("DFG-in") and inactive ("DFG-out") kinase conformations . Molecular docking studies reveal that the -CF₃ group occupies a hydrophobic region near the gatekeeper residue, while the amino group forms hydrogen bonds with the hinge region backbone .
Antitumor Efficacy
In vivo studies demonstrate that derivatives of 4-(trifluoromethyl)-1H-indazol-3-amine inhibit tumor growth in xenograft models:
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HCT116 colorectal cancer: Oral administration of a related indazole derivative (10 mg/kg/day) achieved 96.9% tumor growth inhibition (TGI) .
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NCI-H1581 lung cancer: A pan-FGFR inhibitor derived from this scaffold showed complete tumor stasis at 10 mg/kg .
Mechanistically, the compound induces G₁-phase cell cycle arrest and apoptosis by downregulating cyclin D1 and Bcl-2 expression .
Structure-Activity Relationships (SAR)
Modifications to the indazole scaffold significantly impact kinase affinity and selectivity:
These findings underscore the importance of the -CF₃ group and the 3-amino moiety for maintaining nanomolar-level activity against kinase targets .
Comparative Analysis with Related Indazole Derivatives
The -CF₃ group’s position profoundly influences bioactivity:
Compound | -CF₃ Position | Key Activity |
---|---|---|
5-(Trifluoromethyl)-1H-indazol-3-amine | 5 | Moderate FGFR1 inhibition (IC₅₀ = 40 nM) |
6-(Trifluoromethyl)-1H-indazol-3-amine | 6 | Weak c-Kit binding (Kd = 375 nM) |
4-(Chloromethyl)-1H-indazol-3-amine | 4 | Loss of FLT3 inhibition (IC₅₀ > 1 µM) |
4-(Trifluoromethyl)-1H-indazol-3-amine outperforms these analogs due to optimal steric and electronic interactions in kinase binding pockets .
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